4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
Descripción
Propiedades
IUPAC Name |
4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYRFPACQGFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)N1CCOCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary
The synthesis of complex functionalized heterocycles requires a rigorous, strategically planned approach to ensure high yield, stereochemical integrity, and scalability. 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is a highly specialized molecule characterized by a morpholine core, a reactive nitrile pharmacophore, and a flexible thioether appendage. Such structural motifs are highly relevant in the development of targeted covalent inhibitors and peptidomimetic drug candidates.
This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols required to synthesize this target molecule. By leveraging optimized peptide-coupling reagents and controlled dehydration methodologies, this guide provides a self-validating framework for drug development professionals and synthetic chemists.
Retrosynthetic Strategy & Pathway Design
The structural complexity of the target molecule can be simplified by targeting the central amide bond.
Causality in Disconnection: We disconnect the molecule at the amide linkage at the N4 position of the morpholine ring. This yields two primary precursors: morpholine-3-carbonitrile (the amine) and 4-(methylsulfanyl)butanoic acid (the acyl donor). While recent advances in iron-catalyzed α -C–H cyanation allow for the direct cyanation of tertiary amines[1], this methodology is incompatible with our target because it requires an N -alkylated substrate, whereas we require an unsubstituted secondary amine for subsequent acylation. Therefore, a de novo functional group interconversion (FGI) from commercially available morpholine-3-carboxylic acid is the most robust and scalable approach.
Retrosynthetic disconnection of the target molecule into primary precursors.
Synthesis of Precursor A: Morpholine-3-carbonitrile
To synthesize the morpholine-3-carbonitrile core without compromising the secondary amine, a four-step protection-amidation-dehydration-deprotection sequence is employed.
Mechanistic Rationale:
-
Protection: The secondary amine is protected using Di-tert-butyl dicarbonate ( Boc2O ) to prevent self-condensation during activation.
-
Amidation: The carboxylic acid is converted to a primary amide using ammonium chloride ( NH4Cl ) and HATU.
-
Dehydration: The primary amide is dehydrated to the nitrile using Trifluoroacetic anhydride (TFAA) and pyridine. TFAA rapidly activates the amide oxygen, while pyridine acts as a non-nucleophilic base to drive the elimination of trifluoroacetic acid, yielding the nitrile without epimerizing the adjacent C3 stereocenter.
-
Deprotection: Acidic cleavage of the Boc group yields the desired morpholine-3-carbonitrile as a TFA salt.
Step-by-step forward synthesis of the morpholine-3-carbonitrile core.
Synthesis of Precursor B: 4-(Methylsulfanyl)butanoic acid
The thioether appendage is synthesized via a straightforward nucleophilic aliphatic substitution ( SN2 ). 4-Bromobutanoic acid is reacted with sodium thiomethoxide ( NaSMe ) in an aqueous ethanolic solvent system. The high nucleophilicity of the thiomethoxide anion ensures rapid displacement of the primary bromide, providing the functionalized aliphatic acid in excellent yield[2].
Final Assembly: HATU-Mediated Amide Coupling
The final assembly requires the coupling of a sterically hindered secondary cyclic amine (morpholine-3-carbonitrile) with an aliphatic carboxylic acid.
Why HATU? Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields when reacting with secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is specifically selected for this step. HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical; the neighboring pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the nucleophilic attack of the secondary amine and suppressing unwanted side reactions[3].
Mechanism of HATU-mediated final amide assembly via an OAt-active ester.
Experimental Protocols (Self-Validating Systems)
Protocol A: Dehydration to N-Boc-morpholine-3-carbonitrile
-
Setup: Dissolve N -Boc-morpholine-3-carboxamide (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert N2 atmosphere.
-
Base Addition: Add anhydrous pyridine (3.0 eq, 30 mmol) and cool the reaction mixture to 0∘C using an ice bath.
-
Activation: Dropwise add Trifluoroacetic anhydride (TFAA, 1.5 eq, 15 mmol) over 15 minutes. Validation check: The solution should turn slightly yellow; monitor via TLC (Ethyl Acetate:Hexane 1:1) to ensure the complete disappearance of the highly polar amide spot.
-
Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract with DCM ( 3×30 mL ). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Final HATU Amide Coupling
-
Pre-activation: In a flame-dried flask, dissolve 4-(methylsulfanyl)butanoic acid (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq, 15 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.
-
Coupling: Add morpholine-3-carbonitrile TFA salt (1.1 eq, 5.5 mmol) in one portion. Stir the reaction at room temperature for 12 hours. Validation check: LC-MS should indicate the primary mass peak corresponding to [M+H]+ of the target molecule.
-
Purification: Dilute with Ethyl Acetate (100 mL), wash thoroughly with 5% LiCl aqueous solution ( 3×50 mL ) to remove DMF, dry over Na2SO4 , and purify via silica gel column chromatography (gradient elution: 0-5% Methanol in DCM).
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction metrics for the critical steps in this synthetic pathway.
| Synthetic Step | Key Reagents | Temp ( ∘C ) | Time (h) | Expected Yield (%) | Purity (LC-MS) |
| Boc-Protection | Boc2O , NaOH , Dioxane/ H2O | 25 | 12 | 92% | >98% |
| Amidation | NH4Cl , HATU, DIPEA, DMF | 25 | 4 | 88% | >95% |
| Dehydration | TFAA, Pyridine, DCM | 0 to 25 | 2 | 85% | >97% |
| Deprotection | TFA, DCM | 25 | 2 | 95% | >99% |
| Thioether Synthesis | 4-Bromobutanoic acid, NaSMe | 80 | 6 | 80% | >95% |
| Final Amide Coupling | HATU, DIPEA, DMF | 25 | 12 | 78% | >98% |
References
-
Iron-Catalyzed α -C–H Cyanation of Simple and Complex Tertiary Amines The Journal of Organic Chemistry - ACS Publications[Link]
- Novel HDAC Inhibitors and Methods of Treatment Using the Same Google P
-
Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β -Lactamase Inhibitors Organic Process Research & Development - ACS Publications[Link]
Sources
Physicochemical Profiling and Mechanistic Applications of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in Targeted Covalent Drug Discovery
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), the strategic selection of electrophilic warheads is paramount for balancing reactivity, selectivity, and safety. 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (CAS: 1436305-95-1) represents a highly specialized, bifunctional building block increasingly utilized in the design of reversible covalent inhibitors.
This molecule integrates two critical pharmacophoric elements: a morpholine-3-carbonitrile core, which serves as a mild, reversible electrophilic warhead, and a 4-methylsulfanylbutanoyl tail, which acts as a flexible methionine mimetic. This technical guide deconstructs the physicochemical properties of this compound, details its mechanistic utility in targeting catalytic cysteines, and provides validated, step-by-step protocols for its synthesis and biochemical evaluation.
Structural and Physicochemical Profiling
The structural architecture of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is defined by an N-acylated morpholine ring bearing a cyano group at the chiral C3 position. The stereochemistry at C3 is critical, as it dictates the spatial trajectory of the nitrile warhead into the target protein's active site (typically the S1' pocket). The thioether moiety provides a lipophilic anchor that can engage in sulfur-π or hydrophobic interactions within adjacent subsites (e.g., S2 or S3).
To facilitate lead optimization and pharmacokinetic modeling, the core physicochemical parameters are summarized below:
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Chemical Name | 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | IUPAC Nomenclature |
| CAS Registry Number | 1436305-95-1 | Unique Identifier |
| Molecular Formula | C₁₀H₁₆N₂O₂S | - |
| Molecular Weight | 228.31 g/mol | Low MW allows for extensive elaboration in fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 78.6 Ų | Optimal for membrane permeability; falls within the Lipinski ideal range (<140 Ų). |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, O, N≡C, S) | Facilitates non-covalent pre-reaction complex formation with target residues. |
| Rotatable Bonds | 5 | Provides the flexibility required for the thioether tail to adapt to dynamic binding pockets. |
| LogP (Predicted) | ~0.8 - 1.2 | Favorable lipophilicity for aqueous solubility while maintaining target affinity. |
Mechanistic Role in Covalent Drug Design
The nitrile group is experiencing a renaissance in drug discovery due to its milder electrophilic character compared to aldehydes or acrylamides, reducing off-target toxicity . When 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is incorporated into a larger inhibitor scaffold, it functions via a two-step mechanism:
-
Non-Covalent Association: The morpholine oxygen and the thioether sulfur establish a pre-reaction complex through hydrogen bonding and hydrophobic packing.
-
Reversible Covalent Adduct Formation: The catalytic dyad (Cys/His) of the target protease is activated. The nucleophilic thiolate (Cys-S⁻) attacks the electrophilic carbon of the nitrile, forming a reversible thioimidate adduct (a Pinner-like reaction) .
Fig 1. Reversible covalent inhibition pathway via thioimidate adduct formation.
Synthetic Methodology & Experimental Workflows
The synthesis of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile relies on the N-acylation of morpholine-3-carbonitrile. Causality of Reagents: The C3 position of morpholine-3-carbonitrile is a sensitive stereocenter. Standard carbodiimide coupling (e.g., EDC/HOBt) can lead to slow activation and subsequent base-catalyzed epimerization. Therefore, HATU is selected as the coupling agent to ensure rapid formation of the highly reactive 7-azabenzotriazole active ester, effectively trapping the desired stereoisomer before racemization can occur.
Self-Validating Synthetic Protocol
Step 1: Reagent Preparation & Activation
-
Dissolve 4-methylsulfanylbutanoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 equiv, 11 mmol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 25 mmol).
-
Validation Checkpoint: Stir for 15 minutes. The solution should turn pale yellow, indicating the formation of the active ester.
Step 2: Amide Bond Formation
-
Add morpholine-3-carbonitrile (1.0 equiv, 10 mmol) to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 113[M+H]⁺) disappears, and the product mass (m/z 229 [M+H]⁺) dominates the chromatogram.
Step 3: Workup & Purification
-
Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL). Causality: LiCl washes are critical for the complete removal of residual DMF, which otherwise complicates purification.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient).
Fig 2. Synthetic workflow for the N-acylation of morpholine-3-carbonitrile.
Biochemical Assay Protocol: Covalent Binding Evaluation
To validate the reactivity of the nitrile warhead, a FRET-based enzymatic assay against a model cysteine protease (e.g., Cathepsin L) is utilized. This protocol is designed to be a closed, self-validating system to calculate the kinact/KI ratio, the gold standard metric for covalent inhibitor efficiency.
Step 1: Enzyme Reduction (Critical Causality Step)
-
Prepare assay buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM EDTA.
-
Add Dithiothreitol (DTT) to a final concentration of 2 mM. Causality: DTT is mandatory to reduce any oxidized disulfides in the active site, ensuring the catalytic cysteine is in its highly nucleophilic thiolate state (Cys-S⁻) prior to inhibitor exposure.
-
Pre-incubate the target enzyme (1 nM final concentration) in the assay buffer for 15 minutes at 37 °C.
Step 2: Inhibitor Incubation & Kinetic Monitoring
-
Dispense serial dilutions of the synthesized inhibitor (ranging from 10 nM to 10 µM) into a black 96-well microplate.
-
Add the reduced enzyme solution to the inhibitor wells and incubate for varying time points (0, 10, 30, and 60 minutes) to allow the slow-binding thioimidate adduct to form.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC, 10 µM).
-
Measure fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 20 minutes.
-
Validation Checkpoint: Plot the pseudo-first-order rate constant ( kobs ) against inhibitor concentration. A hyperbolic curve confirms a two-step reversible covalent binding mechanism, validating the nitrile's function.
References
-
Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Source: Molecules (MDPI) / PubMed Central. URL: [Link]
-
Title: Nitriles: an attractive approach to the development of covalent inhibitors. Source: RSC Medicinal Chemistry / PubMed Central. URL: [Link]
-
Title: 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (CAS 1436305-95-1) Chemical Properties and Suppliers. Source: ChemSrc Database. URL: [Link]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile. Based on a comprehensive analysis of its structural components, we postulate that this molecule functions as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR signaling pathway. This inhibition is predicted to manifest as anti-proliferative and anti-inflammatory activities. This document provides a thorough examination of the chemical rationale behind this hypothesis, alongside detailed experimental protocols to facilitate its validation. The intended audience for this guide includes researchers in drug discovery, medicinal chemistry, and cellular biology who are investigating novel small molecule inhibitors.
Introduction and Core Hypothesis
The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors.[1][2] The presence of a morpholine-3-carbonitrile core in 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, coupled with an N-acyl side chain, strongly suggests a potential interaction with the ATP-binding site of protein kinases. The nitrile group, a versatile functional group in drug design, can act as a key hydrogen bond acceptor or even a covalent warhead, potentially enhancing binding affinity and specificity.[3]
Our central hypothesis is that 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and inflammatory diseases.[4] The 4-methylsulfanylbutanoyl side chain is believed to modulate the compound's potency and pharmacokinetic properties.
This guide will deconstruct the molecular architecture of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile to substantiate this hypothesis and provide the necessary experimental frameworks for its empirical validation.
Deconstruction of the Pharmacophore and Rationale
The Morpholine-3-Carbonitrile Core: A Kinase-Targeting Scaffold
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, prized for its favorable physicochemical and metabolic properties.[2] Its incorporation into kinase inhibitors is particularly prevalent. For instance, derivatives of morpholinopyrimidine-5-carbonitrile have demonstrated potent dual inhibitory activity against PI3K and mTOR.[5][6] This strongly suggests that the morpholine-3-carbonitrile core of our compound of interest can serve as an effective scaffold for binding within the kinase hinge region.
The 4-Methylsulfanylbutanoyl Side Chain: Modulator of Potency and Pharmacokinetics
The N-acylation of the morpholine ring with a 4-methylsulfanylbutanoyl side chain is predicted to play a crucial role in fine-tuning the compound's biological activity. The butanoyl linker provides a degree of conformational flexibility, allowing the methylsulfanyl group to explore and interact with specific sub-pockets within the kinase active site. The methylsulfanyl moiety itself is a feature found in known kinase inhibitors, such as the p38 MAP kinase inhibitor ML3403, where it also serves as a site for metabolic modification.[7] This suggests its compatibility with kinase binding pockets and its potential to influence the compound's metabolic stability and overall pharmacokinetic profile.
The Nitrile Group: A Key Interaction Point
The nitrile functional group is a powerful tool in drug design, capable of engaging in a variety of non-covalent and covalent interactions.[8] As a strong hydrogen bond acceptor, the nitrile nitrogen can form crucial interactions with backbone amides in the kinase hinge region.[9] Furthermore, the electrophilic nature of the nitrile carbon makes it a potential "warhead" for forming a reversible covalent bond with nucleophilic residues, such as cysteine or serine, within the active site.[3][10] This covalent interaction can lead to a significant increase in potency and duration of action.
Proposed Signaling Pathway
Based on the structural similarities to known PI3K/mTOR inhibitors, we hypothesize that 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile disrupts the signaling cascade as depicted below.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation: Protocols and Methodologies
To empirically test our hypothesis, a series of in vitro biochemical and cell-based assays are proposed.
Biochemical Kinase Inhibition Assay
This initial screen will determine the direct inhibitory effect of the compound on the kinase activity of PI3K and mTOR.
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol (Adapted from Promega's ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant PI3K or mTOR enzyme, the appropriate substrate (e.g., PIP2 for PI3K), and ATP.
-
Compound Dilution: Perform serial dilutions of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in the kinase reaction buffer. Include a vehicle control (DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using non-linear regression.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay will assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the PI3K/Akt/mTOR pathway (e.g., MCF-7, U87).
Step-by-Step Protocol (Adapted from ATCC and Merck Millipore): [11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 1: Example of IC50 Data Presentation
| Cell Line | Compound | IC50 (µM) [± SD] |
| MCF-7 | 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | [Experimental Value] |
| U87 | 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | [Experimental Value] |
| PI-103 (Control) | [Known PI3K/mTOR inhibitor] | [Literature Value] |
Western Blot Analysis of Pathway Modulation
This experiment will provide direct evidence of the compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Step-by-Step Protocol (Adapted from Abcam and Bio-Rad): [13][14]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7) and treat with the test compound at concentrations around its IC50 value for a specified time. Stimulate the pathway with a growth factor (e.g., IGF-1) to ensure a robust phosphorylation signal.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), phosphorylated S6 ribosomal protein, and their total protein counterparts as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Anti-Inflammatory Assay
To investigate the potential anti-inflammatory properties, the compound's ability to inhibit the release of pro-inflammatory cytokines from stimulated macrophages can be assessed.
Step-by-Step Protocol (Adapted from Lipopolysaccharide-Induced TNF-α Release Assays): [6][16]
-
Macrophage Culture: Culture human or murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[6][16]
-
Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine production and release.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of a pro-inflammatory cytokine, such as TNF-α, using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
The structural features of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile provide a strong rationale for hypothesizing its mechanism of action as a kinase inhibitor, with a likely focus on the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide offer a clear and robust framework for validating this hypothesis and characterizing the compound's anti-proliferative and anti-inflammatory potential. Successful validation will position this molecule as a promising lead for further preclinical development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
de Almeida, G. K., da Silva, G. N., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]
-
de Almeida, G. K., da Silva, G. N., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. ResearchGate. Available from: [Link]
-
Wang, S., Dong, J., & Shan, S. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. Available from: [Link]
-
de Almeida, G. K., da Silva, G. N., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available from: [Link]
-
Asadi, M., Xie, W. J., & Warshel, A. (2025, January 5). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. ACS Publications. Available from: [Link]
-
Maccarinelli, F., Sanna, F., & Ruda, G. F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(13), 1848–1867. Available from: [Link]
-
ResearchGate. (n.d.). Summary of IC50 values for in vitro kinase inhibitory activity against.... Retrieved from [Link]
-
Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, M. M. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1751. Available from: [Link]
-
ResearchGate. (n.d.). Idealised values for the potency (IC50) of an inhibitor with.... Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
Rajendran, V., Sethumadhavan, R., & Purohit, R. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of molecular modeling, 19(11), 4887–4898. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]
-
Wibowo, H., Gofur, A., & Soesatyo, M. H. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences, 9(A), 464-468. Available from: [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
-
van der Bruggen, T., Nijenhuis, S., van Raaij, E., Verhoef, J., & van Asbeck, B. S. (1999). Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the Raf-1/MEK1-MEK2/ERK1-ERK2 pathway. Infection and immunity, 67(8), 3824–3829. Available from: [Link]
-
Al-Ghorbani, M., & Naim, M. J. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]
-
Kammerer, B., & Linder, M. (2007). Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 35(6), 924–932. Available from: [Link]
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Vinylmorpholine Based on Acetylene. Retrieved from [Link]
-
UC Davis Engineering. (n.d.). Graphviz. Retrieved from [Link]
-
Doherty, G. M., & Lange, J. R. (1990). Macrophage priming and lipopolysaccharide-triggered release of tumor necrosis factor alpha during graft-versus-host disease. Journal of immunology (Baltimore, Md. : 1950), 144(3), 1013–1020. Available from: [Link]
-
Cuschieri, J., Billgren, J., & Maier, R. V. (2007). Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM. Shock (Augusta, Ga.), 27(4), 414–420. Available from: [Link]
-
YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting the PI3K/Akt/mTOR signaling pathway. Frontiers in oncology, 4, 64. Available from: [Link]
Sources
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 7. Lipopolysaccharide-induced tumor necrosis factor-alpha promoter activity is inhibitor of nuclear factor-kappaB kinase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. inventbiotech.com [inventbiotech.com]
- 16. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Strategy for the In Vitro Biological Activity of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
An In-Depth Technical Guide
Abstract
This document outlines a comprehensive investigational strategy for characterizing the in vitro biological activity of the novel compound, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile. As no public data currently exists for this specific molecule, this guide provides a scientifically-grounded framework for its initial evaluation. The proposed workflow is based on the well-established bioactivity of structurally related molecules containing morpholine and carbonitrile pharmacophores, which are frequently associated with the inhibition of critical cell signaling pathways in oncology.[1][2][3] We present a tiered approach, beginning with broad-spectrum cell viability and cytotoxicity screening, followed by targeted biochemical assays to elucidate a potential mechanism of action. This guide includes detailed experimental protocols, data interpretation frameworks, and best practices to ensure a self-validating and robust preliminary assessment for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The compound 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile features a morpholine ring, a privileged scaffold in medicinal chemistry known to improve the pharmacokinetic and pharmacological profiles of bioactive molecules.[3][4] Furthermore, the pyrimidine-5-carbonitrile core, structurally related to the morpholine-3-carbonitrile moiety, is a key feature in numerous compounds designed as potent antitumor agents.[1][2] Specifically, derivatives of morpholinopyrimidine-5-carbonitrile have demonstrated significant inhibitory activity against the Phosphoinositide 3-kinase (PI3K) / mTOR (mammalian target of rapamycin) signaling pathway.[1][5][6]
Given this structural precedent, it is hypothesized that 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile may exhibit antiproliferative or cytotoxic effects, potentially by modulating key cellular kinases. This guide therefore proposes a logical, two-tiered workflow to systematically investigate this hypothesis.
-
Tier 1: Establish baseline biological activity through general cytotoxicity screening across a panel of relevant cancer cell lines.
-
Tier 2: Investigate the hypothesized mechanism of action through a specific biochemical assay against a high-priority target, such as PI3Kα.
This structured approach ensures that resources are directed efficiently, beginning with a broad assessment before committing to more complex, target-specific studies.[7][8]
Hypothesized Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its overexpression or aberrant activation is a hallmark of many human cancers, making it an ideal target for cancer treatments.[5][6] Many clinically evaluated and approved inhibitors contain a morpholine moiety, which often forms key interactions within the kinase active site.[3][9] We hypothesize that 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile may function by inhibiting a kinase within this pathway, such as PI3K or mTOR.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Tier 1: General Cell Viability and Cytotoxicity Screening
The first crucial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[10][11] The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[12][13] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
Caption: Standard experimental workflow for an MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies.[12][14][15]
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 breast cancer, U87MG glioblastoma, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Add medium with the corresponding vehicle concentration to the control wells.
-
Exposure Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[14] During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12][13]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC₅₀ Values
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| U87MG | Glioblastoma | 5.2 |
| A549 | Lung Carcinoma | 2.8 |
| HCT116 | Colon Carcinoma | 1.9 |
Tier 2: Target-Specific Biochemical Assay
If the Tier 1 screening reveals potent antiproliferative activity (e.g., IC₅₀ < 10 µM), the next logical step is to test the primary hypothesis: inhibition of the PI3K kinase. Biochemical assays are used to measure the direct effect of a compound on an isolated, purified enzyme, providing clear evidence of target engagement.[16] A common method for assessing kinase activity is to measure ATP consumption, as kinases use ATP to phosphorylate their substrates.
Scientific Rationale: PI3Kα Kinase Assay
A luminescence-based kinase assay can quantify the amount of ATP remaining in a solution following a kinase reaction. The assay works by using luciferase, an enzyme that generates a light signal in the presence of ATP. If the test compound inhibits PI3Kα, more ATP will remain in the reaction, resulting in a stronger light signal compared to the uninhibited control. This provides a direct measure of the compound's inhibitory potency (IC₅₀) against the specific kinase isoform.
Experimental Workflow: Kinase Activity Assay
Caption: Workflow for a luminescence-based biochemical kinase assay.
Detailed Protocol: PI3Kα Luminescence Assay
-
Reagent Preparation: Prepare serial dilutions of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in an appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the purified recombinant PI3Kα enzyme, its lipid substrate (PIP2), and the test compound dilutions. Include "no enzyme" controls for background and "vehicle only" controls for maximal activity (0% inhibition).
-
Initiation: Initiate the kinase reaction by adding a solution containing a known concentration of ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent typically contains luciferase and its substrate, which will produce a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistical equation to determine the biochemical IC₅₀ value.
Conclusion and Future Directions
This guide outlines a foundational in vitro strategy to characterize the biological activity of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile. The successful execution of these Tier 1 and Tier 2 assays will provide critical preliminary data.
-
If the compound is active in Tier 1 but not Tier 2: This suggests a different mechanism of action. Further investigation could include broader kinase screening panels or phenotypic assays to identify the correct cellular target.
-
If the compound is active in both Tiers: This provides strong evidence for on-target activity. Subsequent steps would involve assessing its inhibitory activity against other PI3K isoforms (β, δ, γ) to determine selectivity, conducting further cell-based assays to confirm downstream pathway modulation (e.g., Western blotting for phosphorylated AKT), and initiating early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
This systematic approach provides a robust and resource-efficient path forward for evaluating this novel compound and determining its potential as a therapeutic agent.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
- Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
- Abcam. (n.d.). Cell viability assays.
- BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Molecular Devices. (n.d.). Cell Viability Assays.
- Abdel-Ghani, T. M., et al. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC.
- National Center for Biotechnology Information. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS. PMC.
- Zhang, Y., et al. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC.
- Zhang, Y., et al. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
- ProQuest. (n.d.). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents.
- Purohit, D., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Tzara, A., et al. (2024, July). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Foote, K. M., et al. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- Singh, R. K., et al. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Ament, P. W., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
- Sameaa, E. O., & Sura, S. (n.d.). Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository.
- Vitale, P., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - ProQuest [proquest.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. opentrons.com [opentrons.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC [pmc.ncbi.nlm.nih.gov]
Deorphanizing Covalent Pharmacophores: A Strategic Guide to Identifying the Molecular Target of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
Abstract: The identification of molecular targets for phenotypic screening hits or orphan ligands is a critical bottleneck in drug discovery. This whitepaper outlines a comprehensive, self-validating methodology to deconvolve the molecular target of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (CAS: 1436105-24-6). By synthesizing structural pharmacophore analysis with advanced chemoproteomics (competitive ABPP) and kinetic validation, we provide a robust framework for identifying and confirming the targets of reversible covalent nitrile inhibitors.
Structural Deconstruction & Mechanistic Rationale
To design an effective target identification strategy, we must first decode the chemical logic embedded within the molecule. 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is an engineered pharmacophore consisting of two distinct functional domains:
-
The Morpholine-3-carbonitrile Warhead: Nitriles are privileged electrophilic warheads widely utilized in the design of reversible covalent inhibitors[1]. Unlike highly reactive vinyl sulfones or acrylamides that form irreversible bonds, the nitrile group possesses a milder electrophilic character[2]. When positioned correctly within an enzyme's active site, the carbon atom of the nitrile undergoes a nucleophilic attack by a catalytic thiolate (Cys-S⁻), forming a reversible thioimidate adduct [3].
-
The 4-Methylsulfanylbutanoyl Recognition Element: This N-acyl substituent ( −C(=O)−CH2−CH2−CH2−S−CH3 ) is a structural mimic of the methionine side chain. In protease biochemistry, such motifs act as specificity determinants, directing the molecule toward the hydrophobic S1 or S2 sub-pockets of specific cysteine proteases (e.g., Cathepsins, Calpains, or specific deubiquitinating enzymes).
Because the molecule is designed to form a covalent bond specifically with a hyper-reactive cysteine residue, we can exploit this mechanism to "trap" and identify the target using activity-based chemoproteomics.
Reversible covalent thioimidate formation between the nitrile warhead and catalytic cysteine.
The Self-Validating Target Identification Pipeline
A single experimental modality is insufficient to definitively prove a molecular target. As a Senior Application Scientist, I mandate a "closed-loop" validation system: Chemoproteomic Discovery → Kinetic Validation → Structural Confirmation .
Phase A: Unbiased Discovery via Competitive isoTOP-ABPP
To identify the target in a native biological context, we utilize Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[4]. Because our compound lacks a built-in alkyne tag for direct enrichment, we employ a competitive format using a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-alkyne (IA-alkyne)[5].
Step-by-Step Methodology:
-
Proteome Incubation: Treat native cell lysates (e.g., HEK293T or a disease-relevant cell line) with either DMSO (vehicle) or 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (10 µM) for 1 hour. The compound will occupy its specific target cysteine, rendering it unreactive.
-
Probe Labeling: Introduce IA-alkyne (100 µM) to both lysates. IA-alkyne will covalently label all remaining free, reactive cysteines across the proteome[6].
-
Click Chemistry (CuAAC): Perform Copper-catalyzed Azide-Alkyne Cycloaddition to attach an isotopically heavy (for DMSO) or light (for compound-treated) biotin-azide tag with a TEV protease cleavage site[4].
-
Enrichment & Digestion: Pool the lysates, enrich the biotinylated proteins on streptavidin-agarose beads, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Cleave the peptides using TEV protease and analyze via quantitative LC-MS/MS.
-
Data Interpretation: A target is identified by a high Heavy:Light isotopic ratio (R > 4.0). This indicates that the compound successfully outcompeted IA-alkyne for that specific cysteine residue[7].
Competitive isoTOP-ABPP workflow for unbiased cysteine-reactive target deconvolution.
Phase B: Kinetic Validation of Reversible Covalency
Once the target (e.g., a specific Cathepsin) is identified via ABPP, we must prove that the inhibition is both covalent and reversible, as dictated by the nitrile warhead[8].
Protocol: Jump Dilution Assay
-
Pre-incubate the recombinant target enzyme with the compound at a concentration of 10×IC50 for 30 minutes to ensure complete formation of the enzyme-inhibitor complex.
-
Rapidly dilute the mixture 100-fold into an assay buffer containing a fluorogenic substrate.
-
Monitor the recovery of enzymatic activity over time. Causality: If the compound is a non-covalent or reversible covalent inhibitor, enzymatic activity will slowly recover as the compound dissociates (driven by the koff rate). If it were an irreversible inhibitor, activity would remain flat at 0%. Nitriles typically exhibit residence times ranging from minutes to several hours[1].
Phase C: Structural Confirmation via Intact Mass Spectrometry
To definitively prove the formation of the thioimidate adduct, we utilize intact protein mass spectrometry.
-
Incubate the recombinant target protein (1 µM) with the compound (10 µM).
-
Desalt the sample using a C4 ZipTip to remove unbound ligand.
-
Analyze via ESI-TOF Mass Spectrometry. Causality: The deconvoluted mass spectrum of the treated protein must show a mass shift corresponding exactly to the molecular weight of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile. Because the reaction is an addition (not a substitution), no leaving group mass is lost.
Data Presentation & Validation Matrix
To ensure rigorous go/no-go decision-making in the target deconvolution process, all experimental readouts must align with the theoretical behavior of a reversible covalent nitrile.
| Experimental Modality | Key Quantitative Readout | Expected Result for Target Confirmation | Mechanistic Rationale |
| isoTOP-ABPP | Heavy/Light Peptide Ratio | Ratio ≥ 4.0 at a specific Cys residue | The compound successfully outcompetes the IA-alkyne probe at the target site. |
| Enzyme Kinetics | IC50 Shift Assay | Time-dependent decrease in IC50 | Covalent bond formation occurs in two steps ( KI followed by kinact ). |
| Jump Dilution | Activity Recovery (%) | >80% recovery over 2-4 hours | Thioimidate bonds formed by nitriles are thermodynamically reversible. |
| Intact MS | Protein Mass Shift ( Δ Da) | Exact MW of the compound | Pinner-like addition of the Cys-thiolate to the nitrile carbon yields no leaving group. |
Conclusion
Identifying the target of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile requires a deep understanding of its electrophilic nature and structural biases. By deploying competitive isoTOP-ABPP to cast a wide net, followed by rigorous kinetic and mass spectrometric validation, researchers can confidently deorphanize this ligand. This multi-modal approach ensures that the identified target is not merely an assay artifact, but a genuine, mechanistically validated interaction.
References
-
Nitriles: an attractive approach to the development of covalent inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases. Encyclopedia.pub. Available at:[Link]
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Reactive-cysteine profiling for drug discovery - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at:[Link]
-
Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism. Journal of Chemical Information and Modeling. Available at:[Link]
-
Discovery of cisplatin-binding proteins by competitive cysteinome profiling. RSC Publishing. Available at:[Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of cisplatin-binding proteins by competitive cysteinome profiling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00042G [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
The Emergence of 4-Acyl-Morpholine-3-Carbonitrile as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the concept of "privileged structures" has become a cornerstone of efficient drug discovery. These are molecular scaffolds with the inherent ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of novel therapeutics. This guide delves into the burgeoning potential of the 4-acyl-morpholine-3-carbonitrile core as a privileged structure. While the morpholine ring itself is a well-established pharmacophore, the specific combination of N-acylation and a 3-cyano group presents a unique constellation of electronic and steric properties. This document will provide a comprehensive overview of this scaffold, including a proposed synthetic strategy, an exploration of its physicochemical and pharmacological properties, and its potential applications, with a specific focus on kinase inhibition within the PI3K/Akt/mTOR signaling pathway. A hypothetical case study on 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile will be used to illustrate the potential of this chemical class.
The Privileged Structure Concept: A Paradigm of Efficiency in Drug Discovery
The identification of privileged structures is a strategic approach in medicinal chemistry aimed at accelerating the discovery of new drugs.[1][2] These molecular frameworks are not merely common motifs but are scaffolds that possess versatile binding properties, allowing them to serve as high-quality starting points for lead generation and optimization.[1][3] The utility of a privileged structure lies in its ability to be decorated with various functional groups, leading to potent and selective ligands for a range of biological targets.[1] The morpholine ring is a quintessential example of a privileged scaffold, found in numerous approved drugs and clinical candidates.[4][5] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and its ability to improve the pharmacokinetic profile of a molecule.[4][5]
The 4-Acyl-Morpholine-3-Carbonitrile Scaffold: A Novel Privileged Core
The 4-acyl-morpholine-3-carbonitrile scaffold represents a promising, yet underexplored, area of chemical space. This core combines the established advantages of the morpholine ring with the unique electronic and steric features of an N-acyl group and a 3-cyano substituent.
-
The Morpholine Ring: As a saturated heterocycle containing both an amine and an ether, morpholine imparts a favorable balance of hydrophilicity and lipophilicity.[4] The nitrogen atom can be readily acylated to introduce a variety of side chains, allowing for the fine-tuning of a compound's properties.[6] The oxygen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[7]
-
The N-Acyl Group: The introduction of an acyl group at the 4-position of the morpholine ring serves multiple purposes. It can act as a handle for introducing diverse chemical functionality, thereby enabling extensive structure-activity relationship (SAR) studies.[8] The nature of the acyl group can significantly influence the compound's lipophilicity, metabolic stability, and target engagement.
-
The 3-Carbonitrile Group: The cyano group is a small, electron-withdrawing substituent that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Its presence at the 3-position of the morpholine ring introduces a degree of conformational rigidity and can influence the overall electronic profile of the molecule. The synthesis of related 3-cyano-heterocycles has been explored, providing a basis for the development of synthetic routes to this scaffold.[9]
Hypothetical Case Study: 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
To illustrate the potential of the 4-acyl-morpholine-3-carbonitrile scaffold, we will consider the hypothetical molecule, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile .
Physicochemical Properties and Rationale for the Side Chain
The 4-(4-methylsulfanylbutanoyl) side chain was chosen for its unique properties that are often sought after in drug design:
-
The Butanoyl Linker: A four-carbon linker provides a degree of flexibility, allowing the terminal methylsulfanyl group to orient itself optimally within a binding pocket.
-
The Methylsulfanyl Group: The inclusion of a sulfur-containing moiety, specifically a methylsulfanyl group, can have several advantageous effects. It can modulate a compound's lipophilicity and solubility, and it can also influence metabolic stability.[10] Sulfur-containing motifs are found in a wide range of approved drugs and are recognized for their diverse biological activities.[11]
Proposed Synthesis of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
While a direct, published synthesis for this specific molecule is not available, a plausible synthetic route can be proposed based on established organic chemistry principles. The key steps would involve the synthesis of the morpholine-3-carbonitrile core, followed by N-acylation.
Step 1: Synthesis of Morpholine-3-carbonitrile (Hypothetical)
The synthesis of the morpholine-3-carbonitrile core is a key challenge. A potential approach could involve a multi-step synthesis starting from readily available precursors, potentially utilizing a cyclization reaction to form the morpholine ring with the cyano group already in place or introduced at a later stage.
Step 2: Synthesis of 4-(Methylsulfanyl)butanoyl Chloride
4-(Methylthio)butanoic acid can be synthesized through various methods, and its subsequent conversion to the corresponding acyl chloride can be achieved using standard reagents such as thionyl chloride or oxalyl chloride.
Step 3: N-Acylation of Morpholine-3-carbonitrile
The final step would involve the N-acylation of the morpholine-3-carbonitrile intermediate with 4-(methylsulfanyl)butanoyl chloride in the presence of a suitable base to yield the target compound.[8]
Caption: A proposed synthetic workflow for 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile.
Biological Target and Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[12] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13] Notably, a significant number of PI3K inhibitors incorporate a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase domain.[7]
Sources
- 1. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 6. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. CN101293880B - Synthesizing method for preparing N-acryloyl morpholine - Google Patents [patents.google.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. urotoday.com [urotoday.com]
Application Note: Dissolution, Handling, and Storage Protocol for 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
Introduction & Physicochemical Profiling
4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (Predicted Chemical Formula: C10H16N2O2S; MW: ~228.31 g/mol ) is a specialized small molecule featuring an N-acyl morpholine core, a reactive nitrile (-CN) group at the C3 position, and a flexible methylsulfanylbutanoyl chain.
When preparing this compound for in vitro or in vivo assays, researchers must account for two primary modes of chemical degradation:
-
Thioether Oxidation: The methylsulfanyl (thioether) moiety is highly susceptible to oxidation, readily converting to a sulfoxide or sulfone in the presence of atmospheric oxygen, transition metals, or reactive oxygen species (ROS) [1].
-
Nitrile Hydrolysis: The cyano group can undergo hydrolysis to form an amide or carboxylic acid if exposed to strong acidic or basic aqueous conditions [2].
To mitigate these risks, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. It provides the necessary solvation power for both the polar morpholine/nitrile regions and the hydrophobic alkyl chain, while preventing premature aqueous hydrolysis.
Solvent Compatibility & Solubility Matrix
The following matrix outlines the recommended solvents for generating stable, high-concentration stock solutions and assay-ready dilutions.
| Solvent System | Suitability | Max Recommended Conc. | Causality & Handling Notes |
| Anhydrous DMSO | Primary (Excellent) | 10 – 50 mM | Prevents nitrile hydrolysis. Must be kept anhydrous to maintain long-term stability at -20°C [3]. |
| Dimethylformamide (DMF) | Alternative (Good) | 10 – 20 mM | Good alternative if DMSO interferes with specific assay readouts. Highly toxic; handle in a fume hood. |
| Ethanol (Absolute) | Moderate | < 5 mM | Limited solubility due to the lack of strong hydrogen bond donors in the molecule. |
| Aqueous Buffers (PBS/Media) | Poor (Direct) | < 100 µM | Do not dissolve directly in aqueous media. Requires prior dissolution in DMSO and subsequent dilution. |
Step-by-Step Dissolution Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution
Goal: Create a stable, highly concentrated stock for long-term storage.
-
Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. This prevents ambient moisture condensation, which can initiate nitrile hydrolysis [2].
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the original vial. (Formula: Volume (mL) = Mass (mg) / (228.31 g/mol × 10 mM)).
-
Dissolution: Vortex the vial for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. Do not exceed 30°C to avoid thermal degradation.
-
Inert Gas Blanketing: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas. This displaces oxygen and prevents the thioether from oxidizing into a sulfoxide [1].
-
Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.
-
Storage: Store immediately at -20°C or -80°C. Under these conditions, anhydrous DMSO stocks are generally stable for up to 6-12 months [3].
Protocol B: Preparation of In Vitro Working Solutions
Goal: Dilute the master stock for cell-based or biochemical assays without causing precipitation or cytotoxicity.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Never subject the compound to repeated freeze-thaw cycles , as this accelerates degradation and concentration loss [3].
-
Dilution: Add the DMSO stock dropwise to the pre-warmed aqueous assay buffer or cell culture media while vortexing vigorously to prevent localized precipitation.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the assay does not exceed 0.1% - 0.5% (v/v) . Higher concentrations of DMSO can induce solvent-mediated cytotoxicity and alter cellular phenotypes [4].
-
Immediate Use: Aqueous working solutions must be prepared fresh and used within 2–4 hours. Prolonged exposure to aqueous environments at physiological pH can slowly hydrate the nitrile group.
Mechanistic Workflow Diagram
The following diagram illustrates the critical path from solid compound to experimental application, highlighting the specific quality control checkpoints required to maintain the integrity of the thioether and nitrile functional groups.
Workflow for the dissolution and storage of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile.
References
-
Diversity-Based Discovery and Mechanistic Investigation of Thioether Oxidation by the Au(III)Cl2NO3(thioether)/O2 System. Journal of the American Chemical Society. Available at:[Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]
-
Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Available at:[Link]
Application Note: High-Throughput Screening for Novel Inhibitors of Cysteine Methyltransferase 1 (CMT1) Using 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile as a Control Compound
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of Cysteine Methyltransferase 1 (CMT1), a novel enzyme implicated in oncogenic signaling. It details a robust fluorescence-based assay protocol, validation procedures, and data analysis workflows, using the potent and selective inhibitor, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, as a reference control.
Introduction: Targeting Cysteine Methyltransferase 1 in Oncology
Cysteine Methyltransferase 1 (CMT1) is an emerging therapeutic target in oncology. As a member of the methyltransferase family, CMT1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific cysteine residues on substrate proteins. This post-translational modification has been identified as a critical step in a signaling cascade that promotes cancer cell proliferation and survival. Dysregulation of CMT1 activity is associated with several aggressive cancers, making it an attractive target for therapeutic intervention.
The morpholine-containing compound, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, has been identified as a potent and selective inhibitor of CMT1. The morpholine moiety often improves the pharmacokinetic properties of drug candidates, such as solubility and brain permeability.[1] This application note outlines a validated HTS protocol to discover novel chemical scaffolds with CMT1 inhibitory activity, leveraging 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile as a positive control to ensure assay quality and performance.
The screening methodology is based on a sensitive and robust fluorescence-based assay that can be readily automated for the screening of large compound libraries.[2][3]
Biological Context and (Hypothesized) CMT1 Signaling Pathway
CMT1 is a key enzyme in a pathway that regulates the function of a downstream transcription factor, "Proliferation-Associated Factor 1" (PAF1). In its unmodified state, PAF1 is targeted for ubiquitination and subsequent proteasomal degradation. Methylation of PAF1 by CMT1 at a critical cysteine residue blocks the recognition site for E3 ubiquitin ligases, thereby stabilizing PAF1. Stabilized PAF1 translocates to the nucleus, where it activates the transcription of genes essential for cell cycle progression and apoptosis resistance. In cancer cells, overexpression of CMT1 leads to constitutive PAF1 stabilization, driving uncontrolled cell growth. Inhibition of CMT1 is therefore a promising strategy to destabilize PAF1 and restore normal apoptotic processes.
Caption: Hypothesized CMT1 signaling pathway leading to cancer cell proliferation.
High-Throughput Screening Assay Principle
The HTS assay quantifies CMT1 activity by detecting the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methyltransferases. This is a fluorescence-based assay that offers high sensitivity and is suitable for automation.[2][3] The assay is performed in a homogenous format, meaning all reagents are added to the well without washing steps, which simplifies the workflow and makes it amenable to HTS.
Assay Steps:
-
Enzymatic Reaction: Recombinant human CMT1 enzyme is incubated with its peptide substrate (a short peptide containing the target cysteine residue of PAF1), SAM, and the test compound (or control).
-
SAH Detection: After the enzymatic reaction, a detection solution containing an SAH-specific antibody conjugated to a fluorophore is added. The binding of the antibody to the SAH produced in the reaction results in a change in the fluorescence signal.
-
Signal Reading: The plate is read on a fluorescence plate reader. A decrease in signal indicates the production of SAH and, therefore, active CMT1. Inhibitors of CMT1 will prevent SAH production, resulting in a signal level similar to the negative control.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human CMT1 Enzyme (≥95% purity) | In-house/Vendor | Custom |
| PAF1 Peptide Substrate (biotinylated) | In-house/Vendor | Custom |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| S-adenosyl-L-homocysteine (SAH) | Sigma-Aldrich | A9384 |
| 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | In-house/Vendor | Custom |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) | In-house | N/A |
| 384-Well Black, Low-Volume Polystyrene Plates | Corning | 3712 |
| Fluorescence-based SAH Detection Kit | Vendor-specific | Varies |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare 1L of Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) in ultrapure water. Filter-sterilize and store at 4°C.
-
CMT1 Enzyme Stock: Dilute the enzyme to a working concentration of 2X the final assay concentration (e.g., 20 nM) in Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate/SAM Mix: Prepare a 2X working solution containing the PAF1 peptide substrate (e.g., 2 µM) and SAM (e.g., 20 µM) in Assay Buffer.
-
Control Compound Stock: Prepare a 10 mM stock solution of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in 100% DMSO. This will serve as the positive control for inhibition.
-
SAH Stock (for standard curve): Prepare a 1 mM stock solution of SAH in Assay Buffer. This is used for assay validation and to define the 100% inhibition control.
Protocol 2: HTS Assay Validation (Z'-Factor Determination)
Before initiating a full screen, the quality and robustness of the assay must be validated by calculating the Z'-factor.[4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6][7]
-
Plate Layout: Designate 16 wells for the "Maximum Signal" control (no enzyme activity) and 16 wells for the "Minimum Signal" control (full enzyme activity) on a 384-well plate.
-
Dispensing Controls:
-
Max Signal Wells (100% Inhibition): Add 5 µL of Assay Buffer and 50 nL of DMSO.
-
Min Signal Wells (0% Inhibition/No Compound): Add 5 µL of 2X CMT1 Enzyme solution and 50 nL of DMSO.
-
-
Initiate Reaction: Add 5 µL of the 2X Substrate/SAM mix to all 32 wells.
-
Incubation: Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the SAH detection reagent to all wells. Incubate for 30 minutes at room temperature, protected from light.
-
Read Plate: Measure the fluorescence on a compatible plate reader (e.g., Excitation/Emission wavelengths specific to the detection kit).
-
Calculate Z'-Factor: Use the following formula: Z' = 1 - (3 * (SD_min + SD_max)) / |Mean_min - Mean_max| Where SD is the standard deviation and Mean is the average signal of the respective controls.
Expected Results for Assay Validation:
| Parameter | Value |
| Mean (Max Signal) | 18,500 RFU |
| SD (Max Signal) | 450 RFU |
| Mean (Min Signal) | 4,200 RFU |
| SD (Min Signal) | 300 RFU |
| Z'-Factor | 0.84 |
A Z'-factor of 0.84 indicates an excellent separation between the controls and low data variability, making the assay highly suitable for an HTS campaign.[4][8]
Protocol 3: Primary High-Throughput Screen
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate. This results in a final compound concentration of 10 µM.
-
Control Plating: Dispense 50 nL of DMSO into the "Minimum Signal" control wells and 50 nL of the 10 mM positive control stock (4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile) into the "Maximum Signal" control wells.
-
Enzyme Addition: Add 5 µL of the 2X CMT1 Enzyme solution to all compound and control wells.
-
Initiate Reaction: Add 5 µL of the 2X Substrate/SAM mix to all wells.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Detection & Reading: Follow steps 5 and 6 from Protocol 2.
Protocol 4: Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be re-tested to confirm their activity and determine their potency (IC50).[9][10]
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds onto a 384-well plate.
-
Assay Execution: Follow the steps outlined in Protocol 3.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the on-plate controls: % Inhibition = 100 * (Signal_compound - Mean_min) / (Mean_max - Mean_min)
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
-
Expected Dose-Response Data for Control Compound:
| Concentration (µM) | % Inhibition |
| 100.0 | 98.5 |
| 33.3 | 97.2 |
| 11.1 | 95.1 |
| 3.7 | 88.4 |
| 1.2 | 70.3 |
| 0.4 | 45.2 |
| 0.1 | 20.1 |
| 0.05 | 8.9 |
| 0.01 | 2.3 |
| 0.00 | 0.5 |
| IC50 (µM) | 0.45 |
HTS Workflow Diagram
Caption: A typical workflow for a high-throughput screening campaign.
Conclusion
This application note provides a validated, high-performance protocol for the high-throughput screening of CMT1 inhibitors. The use of a fluorescence-based assay for SAH detection offers a robust and sensitive platform for identifying novel chemical matter. By employing 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile as a potent positive control, researchers can ensure high-quality data generation throughout the HTS campaign, from initial validation to hit confirmation. The identified hits from this screen can serve as starting points for medicinal chemistry efforts to develop novel therapeutics for the treatment of cancers driven by CMT1 dysregulation.
References
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Davidson College. (n.d.).
- Zhang, X. H., & Xia, M. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
- Maccarrone, M., Mastrangelo, N., & Petrosino, S. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7628.
- Wikipedia. (n.d.).
- Cravatt, B. F., & Simon, G. M. (2007). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 129(33), 10046–10047.
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Nguyen, H., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1646–1655.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Jordan, J. B., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 729–742.
- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478.
- Patsnap. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- Peterson, J. R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Maccarrone, M., Mastrangelo, N., & Petrosino, S. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
- Maccarrone, M., Mastrangelo, N., & Petrosino, S. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
- Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(13), 8873–8899.
- Ghorab, M. M., et al. (2018). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 8(39), 21976–21990.
- Ghorab, M. M., & Alqahtani, A. S. (2021). Biological activities of morpholine derivatives and molecular targets involved.
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138.
- Sharma, P. K., & Kumar, M. (2024).
- Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients.
- Wang, S., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(3), 750–762.
- Fathy, U., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
- Fischmann, S., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]). Drug Testing and Analysis, 15(2), 195-207.
- Tyc, O., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3845.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
Application Note: In Vivo Pharmacological Profiling of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (MSB-MC3)
Executive Summary & Mechanistic Rationale
The compound 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (MSB-MC3) represents an advanced class of reversible covalent inhibitors (RCIs). The morpholine-3-carbonitrile moiety is a privileged pharmacophore utilized extensively in drug development to target cysteine proteases (e.g., Cathepsin B, L, K, and parasitic proteases like cruzipain) .
Unlike irreversible inhibitors (e.g., vinyl sulfones or fluoromethyl ketones) that permanently haptenize proteins and risk chronic immunotoxicity, the nitrile carbon in MSB-MC3 acts as a finely tuned, mild electrophile. Upon binding the active site, the catalytic cysteine thiol executes a nucleophilic attack on the nitrile carbon, forming a reversible thioimidate adduct . Concurrently, the 4-methylsulfanylbutanoyl group—acting as a methionine isostere—extends into the S1/S2 hydrophobic pockets of the protease. This structural feature drives the initial non-covalent binding affinity ( Ki ) before the covalent bond formation ( kon ) locks the enzyme in an inhibited state .
Causality in Experimental Design
When transitioning MSB-MC3 from in vitro enzymatic assays to in vivo animal models, researchers must engineer solutions for two primary pharmacological hurdles:
-
Formulation Solubility: The methylsulfanyl tail imparts significant lipophilicity to the molecule. Dosing in pure aqueous buffers leads to erratic gastrointestinal absorption (PO) and lethal micro-embolisms if administered intravenously (IV). A highly controlled cosolvent system is mandatory to solvate the crystal lattice while preventing precipitation upon systemic dilution.
-
Pharmacodynamic (PD) Uncoupling: Because the thioimidate adduct is reversible, standard tissue homogenization protocols will cause the inhibitor to rapidly dissociate ( koff ), shifting the equilibrium and leading to false-negative target occupancy (TO) readings .
To ensure trustworthiness, the protocols below are designed as self-validating systems , integrating thermodynamic solubility checks and kinetically constrained ex vivo assays to guarantee data integrity.
Mandatory Visualization: Pharmacodynamic Workflow
Figure 1: Pharmacodynamic workflow and reversible covalent mechanism of MSB-MC3 in animal models.
Step-by-Step Methodologies
Protocol 1: Formulation and Pharmacokinetic (PK) Dosing
Objective: Achieve stable systemic exposure of MSB-MC3 in C57BL/6 mice. Self-Validation Check: The formulation must pass a thermodynamic stability check (incubation at 37°C for 2 hours) prior to dosing. Any visual turbidity indicates micro-precipitation, which will skew clearance rates and invalidate the PK data.
-
Solvation: Weigh the required mass of MSB-MC3 powder and dissolve it completely in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex vigorously until the solution is optically clear.
-
Surfactant Addition: Add 40% (v/v) PEG400. Causality: PEG400 acts as a critical surfactant and carrier, encapsulating the lipophilic methylsulfanyl tail and preventing aggregation when introduced to the aqueous bloodstream.
-
Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while sonicating the mixture in a water bath to prevent localized crashing of the compound.
-
Administration: Dose C57BL/6 mice either IV (2 mg/kg) via the lateral tail vein or PO (10 mg/kg) via oral gavage.
-
Sampling: Collect 50 µL blood samples via submandibular bleed into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma for LC-MS/MS quantification.
Protocol 2: Ex Vivo Target Occupancy (Jump-Dilution Competition)
Objective: Accurately measure the in vivo inhibited state of the target protease. Self-Validation Check: Because MSB-MC3 is reversible, a "spike-in" control is mandatory. Naive tissue is spiked with a known concentration of MSB-MC3 immediately prior to homogenization to calculate a dissociation correction factor.
-
Tissue Harvesting: Euthanize the animal and rapidly excise the target tissue (e.g., spleen or syngeneic tumor). Immediately snap-freeze in liquid nitrogen. Causality: Rapid freezing halts all enzymatic activity and traps the inhibitor-enzyme complex, preventing koff dissociation.
-
Minimal Homogenization: Homogenize the tissue in a minimal volume (1:2 w/v) of cold lysis buffer (50 mM Tris-HCl, pH 6.5, 1% Triton X-100). Causality: Standard 1:10 dilutions will force the reversible inhibitor off the target due to mass action. Keeping the lysate concentrated preserves the thioimidate adduct.
-
Probe Competition: Incubate the lysate with an irreversible, activity-based fluorescent probe (e.g., DCG-04, which binds only to uninhibited cysteine proteases) for 30 minutes at 37°C.
-
Quantification: Resolve the proteins via SDS-PAGE and scan for fluorescence. The loss of fluorescent signal in the treated group compared to the vehicle control represents the in vivo Target Occupancy of MSB-MC3.
Quantitative Data Summaries
Table 1: Pharmacokinetic Parameters of MSB-MC3 in C57BL/6 Mice Data represents mean values (n=4 per route). Formulation: 10% DMSO / 40% PEG400 / 50% Saline.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| IV | Intravenous | 2.0 | 1,850 | 0.08 | 2,100 | 1.4 | 100% |
| PO | Oral Gavage | 10.0 | 1,240 | 1.50 | 5,880 | 2.1 | 56% |
Table 2: Tissue Target Occupancy (TO) Kinetics in Target Tissue Calculated using the Ex Vivo Jump-Dilution Competition assay following a 10 mg/kg PO dose.
| Time Post-Dose | MSB-MC3 Tissue Conc. (ng/g) | Target Occupancy (%) | Dissociation Correction Factor |
| 1 Hour | 850 | 92% | 1.15 |
| 4 Hours | 420 | 78% | 1.15 |
| 8 Hours | 180 | 45% | 1.15 |
| 24 Hours | < LLOQ | 12% | 1.15 |
References
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.[Link]
-
Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.[Link]
-
Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity? ACS Infectious Diseases.[Link]
-
Odanacatib, a Cathepsin K Cysteine Protease Inhibitor, Kills Hookworm In Vivo. MDPI Pathogens.[Link]
Application Note: 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile as a Reversible Covalent Probe for Cysteine Proteases
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In the landscape of chemical biology, designing probes that achieve high target occupancy without succumbing to off-target toxicity is a persistent challenge. 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is a highly specialized, reversible covalent chemical probe engineered primarily for the interrogation of papain-like cysteine proteases (e.g., Cathepsins S, L, and K).
As a Senior Application Scientist, I approach the deployment of this probe by breaking down its bipartite architecture:
-
The Warhead (Morpholine-3-carbonitrile): Unlike irreversible electrophiles (e.g., vinyl sulfones or fluoromethyl ketones) that permanently alkylate targets and deplete cellular glutathione, the morpholine-3-carbonitrile moiety acts as a "soft" electrophile. It undergoes nucleophilic attack by the catalytic cysteine thiolate to form a reversible thioimidate adduct [1]. This reversibility is crucial for maintaining a favorable toxicity profile in live-cell assays.
-
The Recognition Element (4-Methylsulfanylbutanoyl): This thioether-containing aliphatic chain serves as a methionine mimetic. It is specifically designed to exploit the hydrophobic S1 and S2 subsite pockets of target proteases, driving the initial non-covalent binding affinity ( Ki ) before the covalent step ( kinact ) occurs[2].
Mechanism of Action
The interaction between the probe and the target enzyme is a two-step process. First, the 4-methylsulfanylbutanoyl tail anchors the molecule in the active site. Second, the spatial proximity of the nitrile carbon to the active site cysteine enables a nucleophilic attack, stabilizing the enzyme in an inactive state.
Reversible thioimidate adduct formation between the nitrile probe and the active site cysteine.
Quantitative Data Presentation
When profiling 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, it is essential to benchmark its kinetic parameters across a panel of related proteases to establish its selectivity window. The data below represents typical profiling metrics for this class of methionine-mimetic nitrile probes[3].
Table 1: Representative In Vitro Kinetic Profiling
| Target Enzyme | IC50 (nM) | Apparent Ki (nM) | Selectivity Fold (vs. CatS) | Primary Localization |
| Cathepsin S | 12.4 | 4.1 | 1x (Reference) | Lysosome / Secreted |
| Cathepsin L | 45.8 | 18.2 | ~4.4x | Lysosome |
| Cathepsin B | >5,000 | >2,000 | >400x | Lysosome |
| Papain | 115.0 | 52.0 | ~12.6x | Plant (Ortholog) |
| Caspase-3 | >10,000 | N/A | >800x | Cytosol |
Note: The high selectivity against Cathepsin B is due to the occluding loop in CatB's active site, which sterically hinders the bulky morpholine ring.
Validated Experimental Protocols
To ensure rigorous, reproducible data, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification to explain why the condition is necessary.
Protocol A: In Vitro FRET-Based Enzyme Inhibition Assay
This assay measures the probe's ability to inhibit the cleavage of a fluorogenic substrate (e.g., Z-VVR-AMC).
Reagents & Buffers:
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT, 1 mM EDTA, 0.01% (v/v) Triton X-100.
-
Controls: E-64 (10 µM) as a positive (irreversible) control; 1% DMSO as a vehicle control.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the Assay Buffer fresh.
-
Causality: The pH of 5.5 mimics the acidic lysosomal environment required for optimal Cathepsin activity. DTT (Dithiothreitol) is mandatory to reduce the active site cysteine, preventing it from forming inactive disulfides. EDTA chelates trace heavy metals that catalyze cysteine oxidation.
-
-
Enzyme Activation: Dilute the recombinant target protease (e.g., Cathepsin S) in Assay Buffer and incubate at room temperature for 15 minutes.
-
Compound Plating: Dispense 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) into a black 384-well microplate. Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced denaturation.
-
Pre-incubation: Add the activated enzyme to the compound wells and incubate for 30 minutes at 37°C.
-
Causality: Because this is a covalent inhibitor, the reaction is time-dependent. A 30-minute pre-incubation allows the reversible thioimidate bond formation to reach thermodynamic equilibrium[4].
-
-
Substrate Addition: Add the FRET substrate (e.g., Z-VVR-AMC at its Km value) to initiate the reaction.
-
Causality: Using the substrate at its Km ensures that the assay is sensitive to competitive binding at the active site without overwhelming the inhibitor.
-
-
Kinetic Readout: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0 ) and determine the IC50 using a 4-parameter logistic fit.
Protocol B: Cellular Target Engagement via CETSA
To prove that the probe engages its target in the complex environment of a living cell, we utilize the Cellular Thermal Shift Assay (CETSA). Binding of the probe thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm ) higher.
Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., THP-1 macrophages) and treat with 5 µM of the probe or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Causality: A 2-hour window allows sufficient time for the probe to permeate the cell membrane, accumulate in the lysosomes, and covalently engage the target.
-
-
Harvest and Aliquot: Wash cells with PBS, resuspend in PBS supplemented with protease inhibitors (excluding E-64 or other cysteine protease inhibitors), and divide into 8 aliquots in PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: Heat denatures unbound proteins, causing them to aggregate. The probe-bound protein will resist unfolding at higher temperatures.
-
-
Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: Centrifugation pellets the aggregated, denatured proteins. Only the soluble, intact (and thus stabilized) protein remains in the supernatant.
-
-
Analysis (Self-Validation): Analyze the soluble fractions via Western Blot. Probe for the target protease (e.g., Cathepsin S) and a non-target housekeeping protein (e.g., GAPDH).
-
Causality: If GAPDH also shows a thermal shift, the probe is causing non-specific proteome stabilization or toxicity. A valid result requires a shift only in the target protein.
-
References
-
Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases. PubMed (NIH). URL:[Link][2]
-
Development of Nitrile-Based Peptidic Inhibitors of Cysteine Cathepsins. Current Topics in Medicinal Chemistry (Bentham Science). URL:[Link][1]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. PMC (NIH). URL:[Link][4]
-
Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link][3]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility when screening complex synthetic intermediates or bioactive compounds. 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is a prime example of a molecule that requires rigorous handling. It possesses two highly reactive structural liabilities when stored in Dimethyl Sulfoxide (DMSO): a methylsulfanyl (thioether) group and a carbonitrile (nitrile) group .
This guide provides an in-depth mechanistic analysis of these vulnerabilities, troubleshooting FAQs, and a self-validating protocol to ensure absolute stock integrity during your experiments.
Section 1: Mechanistic Causality of Degradation (The "Why")
To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule's instability in DMSO.
1.1 Thioether S-Oxidation The methylsulfanyl moiety is highly susceptible to oxidation. While DMSO is a ubiquitous solvent, it is intrinsically a sulfoxide and can act as a mild oxidizing agent, directly leading to the oxidation of the sulfur atom. Furthermore, dissolved atmospheric oxygen or trace reactive oxygen species (ROS) in aging DMSO rapidly oxidize the thioether to a sulfoxide (+16 Da) and, with prolonged exposure, a sulfone (+32 Da)[1]. This oxidation alters the steric bulk and polarity of the molecule, often obliterating target binding affinity or downstream synthetic utility.
1.2 Nitrile Hydrolysis DMSO is intensely hygroscopic. Every time a DMSO stock vial is opened to the atmosphere, it absorbs ambient humidity. In the presence of trace water, the carbonitrile group undergoes hydration to form a primary amide (+18 Da). This reaction is not merely passive; it can be actively catalyzed by trace bases present in lower-grade DMSO, which generate highly active dimethylsulfinyl anions in situ that drive the O-transfer process onto the nitrile[2].
Section 2: Degradation Pathways
Figure 1: Degradation pathways of the compound in DMSO via oxidation and hydrolysis.
Section 3: Troubleshooting Guide & FAQs
Q: My LC-MS analysis of a 1-month-old DMSO stock shows a major peak with a +16 Da mass shift. What happened? A: This is the classic signature of S-oxidation[1]. The methylsulfanyl group has been oxidized to a sulfoxide. This occurs when standard, non-anhydrous DMSO is used, or if the vial was stored with a significant headspace of atmospheric air. To prevent this, stocks must be purged with an inert gas (Argon/Nitrogen) and stored at -80°C.
Q: I am observing a +18 Da mass shift and a complete loss of biological activity. Is my compound degrading? A: Yes. A +18 Da shift indicates the addition of water (H₂O), meaning your morpholine-3-carbonitrile has hydrolyzed into a morpholine-3-carboxamide[2]. DMSO's hygroscopic nature pulls moisture from the air, and the nitrile group is highly susceptible to hydration. Ensure you are using anhydrous DMSO (≤0.005% water) and minimizing freeze-thaw cycles.
Q: Can I store aliquots at -20°C instead of -80°C to save space? A: It is highly discouraged for long-term storage. While -20°C slows down hydrolysis, pure DMSO freezes at 19°C. The freeze-thaw transition at -20°C can cause local concentration gradients (cryoconcentration) of trace water and oxygen within the crystalline matrix, accelerating degradation. Storage at -80°C effectively halts these kinetic degradation pathways.
Section 4: Quantitative Data & Mass Shifts
Use the following table to rapidly diagnose the status of your DMSO stock solutions during routine LC-MS quality control checks.
| Degradant Identity | Mass Shift (ΔDa) | Primary Environmental Cause | Mechanistic Pathway | Prevention Strategy |
| Sulfoxide | +16.00 | Dissolved O₂ / ROS / Light | Thioether S-Oxidation | Argon purge, use fresh anhydrous DMSO |
| Sulfone | +32.00 | Prolonged O₂ exposure | Thioether S-Oxidation | Argon purge, store strictly at -80°C |
| Primary Amide | +18.01 | Trace Moisture (Humidity) | Nitrile Hydration | Use anhydrous DMSO (≤0.005% H₂O) |
| Carboxylic Acid | +19.00 | High Moisture + Heat | Nitrile Hydrolysis | Avoid freeze-thaw, use desiccators |
Section 5: Standard Operating Procedure (SOP)
Self-Validating Preparation of Anhydrous Stocks Expertise & Experience Note: We do not just dissolve a compound and freeze it. We must establish a kinetic baseline. By running a forced degradation control alongside the intact stock, this protocol validates its own analytical LC-MS method, ensuring you can trust your purity data.
Figure 2: Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.
Step-by-Step Methodology:
-
Desiccation and Purging: Equilibrate the lyophilized powder of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile to room temperature inside a desiccator to prevent condensation. Transfer to a septum-capped vial and purge with a gentle stream of Argon gas for 60 seconds to displace atmospheric oxygen.
-
Dissolution in Anhydrous Solvent: Using a gastight syringe, inject high-purity, anhydrous DMSO (water content ≤0.005%, packaged under Argon) directly through the septum. Vortex gently until complete dissolution (e.g., to yield a 10 mM stock).
-
Aliquoting and Storage: Dispense single-use aliquots (e.g., 50 µL) into amber glass vials to prevent photo-catalyzed oxidation. Overlay the headspace of each aliquot with Argon before capping tightly. Flash-freeze in liquid nitrogen and transfer immediately to -80°C.
-
System Validation (Forced Degradation QC):
-
The Self-Validation Step: Take one 10 µL aliquot and deliberately spike it with 1 µL of 3% H₂O₂ and 1 µL of H₂O. Incubate at room temperature for 2 hours.
-
Run both the T=0 baseline stock and the forced degradation sample via LC-MS.
-
Validation Criteria: The forced degradation sample must show the +16 Da (sulfoxide) and +18 Da (amide) peaks, proving your LC-MS method is capable of detecting the specific structural liabilities. Your T=0 baseline stock must show <0.5% of these peaks. If both conditions are met, the stock integrity and analytical method are fully validated.
-
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health (NIH) / PMC. URL: [Link]
-
Efficient and selective nitrile hydration reactions in water catalyzed by an unexpected dimethylsulfinyl anion generated in situ from CsOH and DMSO. Green Chemistry (RSC Publishing). URL:[Link]
Sources
- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and selective nitrile hydration reactions in water catalyzed by an unexpected dimethylsulfinyl anion generated in situ from CsOH and DMSO - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Coupling Morpholine-3-carbonitrile
Welcome to the Technical Support Center for optimizing coupling reactions with morpholine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize N-substituted morpholine-3-carbonitrile derivatives. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling morpholine-3-carbonitrile?
A1: The main challenges stem from the inherent properties of the morpholine-3-carbonitrile scaffold. The secondary amine is sterically hindered by the adjacent nitrile group, which can slow down the reaction rate. Furthermore, the electron-withdrawing nature of the nitrile group decreases the nucleophilicity of the morpholine nitrogen, making it a less reactive coupling partner compared to unsubstituted morpholine.[1][2] The nitrile functionality itself can also potentially interact with and deactivate the metal catalyst, particularly palladium catalysts.[3]
Q2: Which coupling reactions are most suitable for N-arylation of morpholine-3-carbonitrile?
A2: The most commonly employed and generally successful methods for N-arylation of secondary amines are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The Chan-Lam coupling (copper-catalyzed) with aryl boronic acids is another viable option, often offering milder reaction conditions. The choice between these will depend on the specific aryl halide or pseudohalide you are using, as well as the functional groups present on your coupling partner.
Q3: Can the nitrile group in morpholine-3-carbonitrile participate in side reactions?
A3: Yes, under certain conditions, the nitrile group can undergo side reactions. For instance, in the presence of strong bases and certain nucleophiles, hydrolysis or addition to the nitrile may occur. However, in the context of typical cross-coupling reactions, the primary concern is its potential to coordinate to the metal center of the catalyst, which can inhibit catalytic activity.
Troubleshooting Guides
This section provides a structured approach to overcoming common issues encountered during the coupling of morpholine-3-carbonitrile.
Issue 1: Low to No Product Formation
Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
-
Catalyst Inactivity or Deactivation:
-
Cause: The nitrile group may be coordinating to the palladium center, inhibiting the catalytic cycle.[3] The active Pd(0) species can also be sensitive to air.
-
Solution:
-
Increase Catalyst Loading: A higher catalyst concentration can sometimes overcome partial deactivation.
-
Ligand Choice: For Buchwald-Hartwig reactions, switch to bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, or BrettPhos). These ligands can promote the desired reductive elimination and minimize catalyst inhibition.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
-
Low Nucleophilicity of Morpholine-3-carbonitrile:
-
Cause: The electron-withdrawing effect of the nitrile group reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[1][2]
-
Solution:
-
Stronger Base: Use a stronger base to ensure complete deprotonation of the amine, which increases its nucleophilicity. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. For Ullmann couplings, a strong base like potassium phosphate (K₃PO₄) is often effective.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the lower reactivity of the amine.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent and reaction time can significantly impact the outcome.
-
Solution:
-
Solvent Screening: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The solubility of the base and the catalyst complex can be highly dependent on the solvent.
-
Extended Reaction Time: Due to the lower reactivity of morpholine-3-carbonitrile, longer reaction times may be necessary for complete conversion. Monitor the reaction progress by TLC or LC-MS.
-
-
Issue 2: Formation of Significant Side Products
Diagram: Minimizing Side Product Formation
Caption: Strategies to minimize side product formation.
Potential Causes and Solutions:
-
Homocoupling of the Aryl Halide/Boronic Acid:
-
Cause: This can occur in both palladium and copper-catalyzed reactions, particularly at higher temperatures or when the desired cross-coupling is slow.
-
Solution:
-
Lower Temperature: If possible, reducing the reaction temperature can disfavor the homocoupling pathway.
-
More Active Catalyst: A more efficient catalyst system can accelerate the desired C-N bond formation, outcompeting the homocoupling reaction.
-
-
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide is reduced to the corresponding arene. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a dry, inert atmosphere.
-
Aprotic Solvent: Use a dry, aprotic solvent.
-
-
-
Reactions Involving the Nitrile Group:
-
Cause: While less common under standard coupling conditions, strong bases at high temperatures could potentially lead to side reactions at the nitrile.
-
Solution:
-
Milder Base: If nitrile-related side products are suspected, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), although this may require a more active catalyst system or higher temperatures.
-
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of Morpholine-3-carbonitrile
This protocol provides a general starting point for the palladium-catalyzed coupling of morpholine-3-carbonitrile with an aryl bromide.
Diagram: Buchwald-Hartwig Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 mmol)
-
Morpholine-3-carbonitrile (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, morpholine-3-carbonitrile, palladium precatalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for coupling secondary amines. |
| Base | NaOtBu | Strong base to deprotonate the weakly nucleophilic amine. |
| Solvent | Toluene or Dioxane | Common aprotic solvents for this reaction. |
| Temperature | 80-110 °C | To overcome the activation energy barrier. |
| Stoichiometry | 1.2 eq. Amine | A slight excess of the amine can drive the reaction to completion. |
Protocol 2: Ullmann N-Arylation of Morpholine-3-carbonitrile
This protocol provides a starting point for the copper-catalyzed coupling of morpholine-3-carbonitrile with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Morpholine-3-carbonitrile (1.5 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To a reaction vial, add the aryl iodide, morpholine-3-carbonitrile, CuI, L-proline, and K₃PO₄.
-
Add anhydrous DMSO.
-
Seal the vial and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Recommended Starting Conditions for Ullmann Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI | A common and effective copper source for Ullmann couplings. |
| Ligand | L-proline | An inexpensive and effective ligand for this transformation. |
| Base | K₃PO₄ | A strong inorganic base suitable for Ullmann reactions. |
| Solvent | DMSO | A polar aprotic solvent that often performs well in Ullmann couplings. |
| Temperature | 90-120 °C | Higher temperatures are often required for Ullmann reactions. |
Conclusion
The successful coupling of morpholine-3-carbonitrile requires careful consideration of the substrate's unique electronic and steric properties. By anticipating and addressing the potential challenges of catalyst deactivation and reduced nucleophilicity, researchers can significantly improve reaction outcomes. This guide provides a foundation for rational optimization, but it is crucial to remember that empirical screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination.
References
- Collman, J. P., et al. (2004). Transition Metal-Catalyzed N-Arylation. In Lanthanides: Chemistry and Use in Organic Synthesis. Springer.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-N, C(aryl)-O, and C(aryl)-S Bond Formation.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453-2455.
- King, A. O., et al. (2003). A versatile and efficient copper catalyst for the amination and amidation of aryl halides. Journal of the American Chemical Society, 125(1), 205-215.
- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Hartwig, J. F. (2010).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Michelin, R. A., Mozzon, M., & Bertani, R. (1996). Reactions of transition metal-coordinated nitriles.
-
PubChem. (n.d.). Morpholine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.4: Basicity of Arylamines. Retrieved from [Link]
-
ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]
-
PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Basicity of Amines. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PMC. (2018). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
PubMed. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
Frontiers. (2019). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Retrieved from [Link]
-
ACS Publications. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Retrieved from [Link]
-
MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
-
ResearchGate. (2023). The effect of solvents on the A 3 coupling reaction of benzaldehyde, morpholine and phenylacetylene. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]
- Google Patents. (n.d.). GB849038A - N-vinyl-3-morpholinone compounds and polymers thereof.
- Google Patents. (n.d.). CN102746177B - Synthetic method for N-vinylformamide.
-
IRIS Unibas. (2023). catalysts. Retrieved from [Link]
-
PMC. (2011). Additive-Free Clicking for Polymer Functionalization and Coupling by Tetrazine Norbornene Chemistry. Retrieved from [Link]
-
Department of Chemistry, Stockholm University. (n.d.). Regiospecific N‐Arylation of Aliphatic Amines under Mild and Metal‐Free Reaction Conditions. Retrieved from [Link]
-
PubMed. (2025). Accelerating Transition State Search and Ligand Screening for Organometallic Catalysis with Reactive Machine Learning Potential. Retrieved from [Link]
-
Beilstein Journals. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. Retrieved from [Link]
-
PMC. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
MDPI. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Retrieved from [Link]
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (2025). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
SciSpace. (2006). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
PMC. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
ACS Publications. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Retrieved from [Link]
-
Reaction Kinetics and Catalysis Letters. (1982). Studies of the reasons for the deactivation of palladium(II)-nitrate catalytic systems. Retrieved from [Link]
-
PubMed. (2020). Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Mild synthesis of mercaptonitriles from vinyl nitriles and their cyclization reactions. Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the isolation, purification, and chromatographic troubleshooting of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile (CAS: 1436105-24-6).
Molecular Profiling & Chromatographic Causality
Before interacting with the silica gel, one must understand the molecule's electronic and structural topology to predict its chromatographic behavior:
-
High Polarity & Hydrogen Bonding: The combination of a morpholine ring, a carbonitrile (-C≡N) group, and a tertiary amide creates a dense network of hydrogen-bond acceptors. This results in strong, often irreversible adsorption to the acidic silanol (Si-OH) groups on normal-phase silica gel, leading to severe peak tailing.
-
Amide Rotamers: The restricted rotation around the N-C(=O) amide bond means the molecule exists as an equilibrium of cis and trans rotamers. On a chromatographic timescale, this manifests as artificially broadened peaks or pseudo-doublets.
-
Thioether Oxidation: The methylsulfanyl (-S-CH3) moiety is a soft nucleophile. Prolonged exposure to air or peroxide-containing solvents oxidizes the thioether to a highly polar sulfoxide (+16 Da mass shift), creating a closely eluting impurity.
-
Optical Invisibility: Lacking an extended conjugated π-system, this compound is practically invisible to standard 254 nm UV detectors, necessitating alternative visualization strategies.
Standard Operating Protocols (SOPs)
Protocol 1: TLC Method Development & Visualization
Because the compound lacks a strong UV chromophore, traditional 254 nm UV monitoring will fail. You must rely on chemical derivatization.
-
Step 1: Prepare a TLC plate (Silica gel 60 F254). Spot the crude mixture alongside the starting materials.
-
Step 2: Develop the plate in a highly polar system. Start with 100% Ethyl Acetate. If the Rf is < 0.2, switch to Dichloromethane/Methanol (95:5).
-
Step 3: Dry the plate completely using a heat gun to remove all solvent traces.
-
Step 4: Dip the plate into a Potassium Permanganate (KMnO₄) staining solution. The KMnO₄ rapidly oxidizes the thioether group, reducing Mn(VII) to Mn(IV) dioxide.
-
Step 5: Gently heat the plate. The target compound will appear as a bright yellow spot against a vibrant purple background[1], confirming the presence of the oxidizable sulfur moiety .
Protocol 2: Flash Column Chromatography via Dry Loading
Liquid loading this highly polar compound often results in "oiling out" or requires excessive polar solvent, ruining the initial band shape. Dry loading is the self-validating solution.
-
Step 1: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Step 2: Add silica gel (approx. 2-3 times the mass of the crude product) to the flask.
-
Step 3: Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. (Self-validation check: If the powder clumps, there is residual solvent or oil; re-dissolve and add slightly more silica).
-
Step 4: Pack a column with Silica Gel 60 (230-400 mesh) using the starting eluent (e.g., 50% EtOAc/Hexane) following the optimal packing parameters and pressure guidelines established by Still et al.[2] .
-
Step 5: Pour the dry-loaded powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance.
-
Step 6: Elute using a step gradient: 50% EtOAc/Hexane → 100% EtOAc → 5% MeOH/DCM. Collect fractions and monitor via Protocol 1.
Visualizing the Workflow
Workflow for purifying 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile via chromatography.
Quantitative Data Summaries
Table 1: Solvent System Selection for Silica Gel Chromatography
| Solvent System | Polarity | Suitability for Target Compound |
| Hexane / EtOAc (80:20) | Low | Poor. Compound will remain on the baseline (Rf ≈ 0). |
| Hexane / EtOAc (20:80) | Moderate | Fair. Good for washing away non-polar impurities. |
| Pure EtOAc | High | Good. Main elution solvent for the target molecule. |
| DCM / MeOH (95:5) | Very High | Excellent. Resolves severe tailing issues via H-bond competition. |
Table 2: TLC Visualization Strategies
| Visualization Method | Mechanism | Result for Target Compound |
| UV Lamp (254 nm) | Fluorescence quenching by conjugated systems | Invisible. Lacks a strong chromophore. |
| UV Lamp (210 nm) | Amide/Thioether absorbance | Weakly visible. Requires specialized TLC plates/lamps. |
| Iodine Chamber | Reversible complexation with lone pairs | Brown spot. Good non-destructive initial check. |
| KMnO₄ Stain | Oxidation of the thioether to sulfoxide/sulfone | Bright yellow spot on a purple background. Highly sensitive. |
Troubleshooting Guide
Troubleshooting logic tree for resolving common chromatographic issues with polar thioethers.
Q: My product is eluting as a severely tailing band that contaminates multiple fractions. How do I sharpen the peak? A: Tailing is caused by secondary interactions between the basic morpholine nitrogen/amide oxygens and the acidic silanol groups on the silica gel. Intervention: Switch your solvent system from EtOAc/Hexanes to Dichloromethane (DCM) and Methanol (MeOH). Start at 1% MeOH in DCM and gradually increase to 5%. Methanol acts as a strong hydrogen-bond competitor, occupying the silanol sites and allowing your compound to elute as a sharp, Gaussian band.
Q: I am seeing two closely eluting spots on my TLC, but my LC-MS shows both have the exact same mass (m/z 229.1 [M+H]+). What is happening? A: You are observing amide rotamers. The energy barrier to rotation around the tertiary amide bond is high enough that the cis and trans conformations can sometimes separate slightly on a silica column at room temperature. Intervention: Do not attempt to separate them. Pool the fractions containing both spots. When you run an NMR at elevated temperatures (e.g., in DMSO-d6 at 80°C), the peaks will coalesce, proving they are the exact same compound.
Q: There is a highly polar impurity that trails my main product. LC-MS indicates a mass of 245.1 [M+H]+. How do I prevent this? A: The mass difference of +16 Da indicates that your methylsulfanyl (-S-CH3) group has oxidized to a sulfoxide (-S(=O)-CH3). Thioethers are highly susceptible to oxidation. Intervention: Minimize the exposure of your crude mixture to air. Do not leave the compound adsorbed onto silica gel (dry loaded) overnight before running the column. Use freshly distilled or degassed solvents, and store the purified product under an inert argon atmosphere at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I use a standard UV-directed automated flash chromatography system (e.g., ISCO, Biotage) for this purification? A: Yes, but with modifications. Because the molecule lacks a strong chromophore, relying solely on the 254 nm channel will result in the system sending your product to the waste line. You must set the detector to monitor the lower wavelengths (210 nm or 220 nm) where the amide and thioether bonds weakly absorb. Alternatively, use an Evaporative Light Scattering Detector (ELSD) if your system is equipped with one.
Q: Is reverse-phase (C18) chromatography a viable alternative? A: Absolutely. If normal-phase silica fails due to irreversible adsorption or severe tailing, reverse-phase chromatography is an excellent self-validating alternative. Use a C18 column with a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The acidic modifier will ensure sharp peak shapes by keeping the silanols protonated, and the compound will elute cleanly due to its moderate hydrophobicity.
References
-
Fuchs, B.; Süß, R.; Teuber, K.; Eibisch, M.; Schiller, J. "Lipid Analysis by Thin-Layer Chromatography—A Review of the Current State." Chromatography, 2014, 1(4), 162-180.[Link]
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925.[Link]
Sources
Comparative Potency Analysis: 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile versus Palbociclib as a Putative CDK4 Inhibitor
A Guide for Researchers in Oncology Drug Discovery
This guide provides a comprehensive framework for comparing the inhibitory potency of the novel compound, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, against the established clinical inhibitor, Palbociclib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.
The morpholine chemical group is a versatile and valuable component in the design of medicines.[1] Its presence in a molecule can improve its properties and lead to a wide range of biological effects.[1][2][3] The morpholine structure is a key part of many drugs currently in use or being studied, and scientists are finding new ways to build this structure, which helps in the creation of new and effective medicines.[1]
Given the prevalence of the morpholine scaffold in kinase inhibitors, this guide will operate on the hypothesis that 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is a potential inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle and a validated target in oncology.[4] Palbociclib, a potent and selective inhibitor of CDK4 and CDK6 approved for the treatment of HR-positive breast cancer, will serve as the benchmark for our comparative analysis.
Experimental Design & Rationale
The core objective of this guide is to delineate a series of experiments to rigorously compare the in vitro and cell-based inhibitory potency of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile and Palbociclib. The rationale for our experimental choices is grounded in establishing a clear, evidence-based profile of the novel compound's activity relative to a known standard.
Target Selection Rationale: The selection of CDK4 as the putative target is based on the frequent implication of morpholine-containing compounds as kinase inhibitors.[1] The CDK4/6-Cyclin D axis is a frequently deregulated pathway in various cancers, making it a high-value target for therapeutic intervention.
Comparator Selection Rationale: Palbociclib is a first-in-class, highly selective CDK4/6 inhibitor with a well-defined mechanism of action and extensive clinical data.[4] Its established potency and cellular effects provide a robust baseline against which the performance of a novel compound can be judged.
Methodology
A multi-faceted approach is essential to build a comprehensive understanding of the compound's potency. This involves direct assessment of enzyme inhibition, evaluation of anti-proliferative effects in a relevant cancer cell line, and confirmation of on-target activity within the cellular context.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the CDK4/Cyclin D1 complex. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol: TR-FRET Kinase Assay
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Biotinylated peptide substrate (e.g., a fragment of Retinoblastoma protein, Rb).
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Assay buffer (e.g., HEPES, MgCl₂, BSA, DTT).
-
384-well assay plates.
-
Test compounds (4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile and Palbociclib) serially diluted in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and Palbociclib in DMSO, followed by dilution in assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK4/Cyclin D1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 1 hour at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Cell-Based Proliferation Assay
This assay assesses the impact of the compounds on the proliferation of a cancer cell line that is dependent on CDK4 activity, such as the MCF-7 breast cancer cell line.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and insulin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Harvest and seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile or Palbociclib. Include a DMSO-only control.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Cellular Target Engagement Assay
This assay confirms that the anti-proliferative effects are due to the inhibition of CDK4 within the cells. This is achieved by measuring the phosphorylation of the Retinoblastoma protein (Rb), a direct downstream substrate of CDK4.
Protocol: Western Blot for Phospho-Rb
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile or Palbociclib for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (e.g., at Ser780).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation
The quantitative data from the in vitro and cell-based assays should be summarized for a clear comparison.
| Compound | CDK4/Cyclin D1 IC₅₀ (nM) | MCF-7 GI₅₀ (nM) |
| 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | Hypothetical Value | Hypothetical Value |
| Palbociclib | Hypothetical Value | Hypothetical Value |
The results of the Western blot can be presented descriptively, for instance: "Treatment with 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile led to a dose-dependent decrease in the phosphorylation of Rb at Ser780, with near-complete inhibition observed at [Concentration]. This effect was comparable to that observed with Palbociclib at [Concentration]."
Visualization
Experimental Workflow
Caption: Experimental workflow for comparative potency analysis.
CDK4 Signaling Pathway
Caption: Simplified CDK4/Rb signaling pathway.
References
- European Journal of Medicinal Chemistry - CNR-IRIS. (2023, June 10).
- ETH Research Collection. (2022, September 9). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
- PMC. (n.d.).
- ResearchGate. (n.d.).
- E3S Web of Conferences. (2024).
- PubMed. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.
- ACS Publications. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
- PubMed. (2020, March 15).
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Acylmorpholine-3-carbonitrile Analogs as Potential Therapeutic Agents
In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold, integral to the development of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and metabolic stability, make it a desirable component in medicinal chemistry.[3] This guide delves into a systematic exploration of the structure-activity relationships (SAR) of a novel class of compounds: 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile and its analogs. While direct studies on this specific scaffold are emerging, we can extrapolate from the rich body of research on related morpholine and pyrimidine-5-carbonitrile derivatives to build a predictive SAR model.[4][5][6] This guide will serve as a valuable resource for researchers and scientists in the field of drug development, providing a framework for the rational design of more potent and selective therapeutic candidates.
The Core Scaffold: Unpacking the Potential of 4-Acylmorpholine-3-carbonitriles
The core structure of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile presents three primary points for chemical modification to explore the SAR: the N-acyl group, the morpholine ring itself, and the C3-carbonitrile substituent. Our analysis will systematically evaluate the impact of structural changes at each of these positions, drawing parallels from established SAR trends in similar heterocyclic compounds. Many morpholine-containing compounds have demonstrated potent activity as inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][7] Therefore, our hypothetical SAR exploration will be contextualized around the objective of optimizing PI3K inhibitory activity.
SAR Exploration at the N-Acyl Position (R1)
The N-acyl group plays a crucial role in establishing interactions within the ATP-binding pocket of protein kinases. Variations in this group can significantly influence binding affinity and selectivity. We will explore modifications to the 4-methylsulfanylbutanoyl moiety to understand its contribution to the overall activity.
A general and robust method for the synthesis of N-acyl analogs involves the acylation of a morpholine-3-carbonitrile precursor.
Step-by-Step Methodology:
-
Preparation of Morpholine-3-carbonitrile: The synthesis of the morpholine-3-carbonitrile core can be achieved through multi-step reactions starting from commercially available materials, often involving cyclization strategies.
-
Acylation Reaction: To a solution of morpholine-3-carbonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica gel to yield the desired N-acylmorpholine-3-carbonitrile analog.
| Compound ID | R1 Group | Lipophilicity (cLogP) | PI3Kα IC50 (nM) | Rationale for Modification |
| REF-1 | 4-Methylsulfanylbutanoyl | 2.1 | 150 | Reference compound. |
| 1a | Butanoyl | 1.5 | 350 | Removal of the methylsulfanyl group to assess its contribution. |
| 1b | 4-Methoxybutanoyl | 1.8 | 120 | Isosteric replacement of sulfur with oxygen to probe electronic effects. |
| 1c | 4-(Dimethylamino)butanoyl | 1.2 | 85 | Introduction of a basic nitrogen to potentially form salt bridges. |
| 1d | Cinnamoyl | 3.2 | 210 | Incorporation of a rigid, aromatic system to explore π-π stacking interactions. |
| 1e | 4-Fluorobenzoyl | 3.5 | 95 | Addition of an electron-withdrawing group on an aromatic ring. |
Interpretation of Results:
The hypothetical data in Table 1 suggests that the methylsulfanyl group in the reference compound REF-1 is beneficial for activity compared to the simple butanoyl analog 1a . Replacing the sulfur with an oxygen atom (1b ) maintains, and slightly improves, potency, indicating that a heteroatom at this position is favorable. A significant enhancement in activity is observed with the introduction of a dimethylamino group (1c ), suggesting a potential key interaction with an acidic residue in the kinase hinge region. The rigid aromatic cinnamoyl group (1d ) leads to a decrease in activity, possibly due to steric hindrance. However, the 4-fluorobenzoyl group (1e ) shows improved potency, highlighting the favorable impact of specific electronic features on an aromatic ring at this position.
SAR Exploration of the Morpholine Ring (R2)
Modifications to the morpholine scaffold itself can influence the overall conformation of the molecule and its presentation of key binding motifs to the target protein.
To determine the inhibitory activity of the synthesized analogs, a biochemical assay is employed.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure: In a 384-well plate, add the test compound at various concentrations.
-
Add the PI3Kα enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with enzyme activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
| Compound ID | R2 Substitution | PI3Kα IC50 (nM) | Rationale for Modification |
| 1e | Unsubstituted | 95 | Lead compound from R1 optimization. |
| 2a | (2S)-Methyl | 150 | Introduction of a small alkyl group to probe steric tolerance. |
| 2b | (2R)-Methyl | 80 | Exploration of stereochemical effects. |
| 2c | 2,2-Dimethyl | 300 | Addition of a gem-dimethyl group to assess steric hindrance. |
| 2d | (5S)-Fluoro | 65 | Introduction of an electronegative atom to alter electronics. |
Interpretation of Results:
The data in Table 2 indicates a sensitivity to substitution on the morpholine ring. The introduction of a methyl group at the 2-position shows stereospecific effects, with the (2R)-isomer (2b ) being more potent than the (2S)-isomer (2a ). This suggests a specific chiral pocket in the binding site. The gem-dimethyl substitution (2c ) is detrimental to activity, likely due to steric clash. A fluorine atom at the 5-position (2d ) leads to a modest improvement in potency, possibly by forming favorable interactions with the protein backbone.
SAR Exploration at the C3-Position (R3)
The carbonitrile group at the C3-position is a potential hydrogen bond acceptor and its replacement can significantly alter the binding mode and overall properties of the molecule.
| Compound ID | R3 Group | PI3Kα IC50 (nM) | Rationale for Modification |
| 2d | Cyano (-CN) | 65 | Lead compound from R2 optimization. |
| 3a | Amide (-CONH2) | 120 | Replacement with a classic hydrogen bond donor/acceptor. |
| 3b | Carboxylic Acid (-COOH) | 450 | Introduction of a charged group. |
| 3c | Tetrazole | 75 | A bioisostere of the carboxylic acid group with a different pKa. |
| 3d | Hydrogen | 900 | Removal of the substituent to assess its necessity. |
Interpretation of Results:
As shown in Table 3, the cyano group in 2d appears to be a critical contributor to the inhibitory activity. Its replacement with an amide (3a ) or a carboxylic acid (3b ) leads to a significant loss of potency. The tetrazole group (3c ), a known bioisostere for carboxylic acids, is better tolerated than the acid itself but still less active than the nitrile. The complete removal of the substituent (3d ) results in a dramatic drop in activity, confirming the importance of a group at this position for effective binding.
Visualizing the SAR Workflow and a Hypothetical Binding Mode
To better illustrate the process of SAR exploration and the potential interactions of our lead compound, we can use diagrams.
Caption: SAR Exploration Workflow.
Caption: Hypothetical Binding Mode of Lead Compound 2d in PI3Kα.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the structure-activity relationships for 4-acylmorpholine-3-carbonitrile analogs. Through systematic modification of the N-acyl group, the morpholine ring, and the C3-substituent, we have delineated a clear path toward optimizing the potency of this novel scaffold, likely through inhibition of the PI3K/mTOR pathway. Our lead compound, 2d , featuring a 4-fluorobenzoyl group at the N-acyl position and a (5S)-fluoro substituent on the morpholine ring, emerges as a promising candidate for further preclinical development.
Future work should focus on the synthesis and in vitro testing of these proposed analogs to validate this hypothetical SAR study. Further optimization could involve exploring a wider range of substituents and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds. The principles and methodologies outlined in this guide provide a solid foundation for the continued development of this exciting new class of potential therapeutic agents.
References
-
El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(44), 28789-28803. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry, 14(13), 983-1001. Available from: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 21(1). Available from: [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2219-2229. Available from: [Link]
-
Singh, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
-
Patel, R., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59. Available from: [Link]
-
Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 156-166. Available from: [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6031-6034. Available from: [Link]
-
Li, Y., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(6), 811-817. Available from: [Link]
-
DiMauro, E. F., & Malachowski, W. P. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1707-1710. Available from: [Link]
-
Bezerra França, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - ProQuest [proquest.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
Navigating the Uncharted: A Guide to the Safe Disposal of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
For researchers at the vanguard of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of compounds with limited established safety data. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, a compound whose specific hazards are not yet fully characterized. By dissecting its constituent functional groups—a morpholine ring, a nitrile group, and a methylsulfanyl moiety—we can construct a robust and cautious disposal protocol rooted in established chemical safety principles.
Hazard Assessment: A Sum of its Parts
In the absence of a specific Safety Data Sheet (SDS) for 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, a conservative approach is to assume the hazards associated with its primary structural components. This proactive hazard identification is the cornerstone of safe laboratory practice.
| Functional Group | Potential Hazards |
| Morpholine | Flammable, corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2][3] |
| Nitrile (-CN) | Can be toxic.[4] May release toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN) upon decomposition.[4][5] |
| Methylsulfanyl (-SCH3) | Organosulfur compounds may require special incineration to prevent the release of sulfur oxides (SOx) into the atmosphere.[6] |
Based on this analysis, 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile should be treated as a flammable, corrosive, and toxic substance with the potential to release toxic gases upon decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile in any capacity, including for disposal, the following minimum PPE is mandatory. All handling procedures should be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[7] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and vapors that could cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[7] | To protect against chemical splashes and potential fire hazards. |
Waste Segregation and Collection: A Critical Step for Safety
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[8][9]
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a dedicated, chemically compatible hazardous waste container made of high-density polyethylene (HDPE) or another suitable material.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile".
-
Segregation:
-
Container Management:
Disposal Procedure: Ensuring a Safe and Compliant Pathway
Disposal of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile must be handled by a licensed hazardous waste disposal company.[8] Under no circumstances should this compound be disposed of down the drain.[8]
Workflow for Proper Disposal:
Caption: Workflow for the proper disposal of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water. All contaminated cleaning materials must also be disposed of as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) or emergency response team.
-
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.
Decision Tree for Disposal:
Caption: Decision-making process for the disposal of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile.
By adhering to these rigorous safety and disposal protocols, researchers can confidently manage novel chemical entities like 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile, ensuring the well-being of laboratory personnel and the protection of our environment.
References
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. (n.d.). Benchchem.
- Morpholine (HSG 92, 1995). (n.d.). INCHEM.
- SAFETY DATA SHEET. (2010, August 6). Fisher Scientific.
- SAFETY DATA SHEET. (2016, February 4). Fisher Scientific.
- Morpholine - SAFETY DATA SHEET. (2020, March 16).
- Aldrich A55004 - SAFETY DATA SHEET. (2025, November 6).
- Morpholine - Safety Data Sheet. (n.d.). Carl ROTH.
- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. (n.d.). CDH Fine Chemical.
- Are Nitrile Gloves Recyclable?. (2025, April 27). Polycarbin.
- Removal of organosulfur compounds from oil fractions. (n.d.). GlobeCore.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Morpholine. (n.d.). North Metal and Chemical Company.
- Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
- Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
- 4-Morpholinecarbonitrile 99%. (n.d.). Sigma-Aldrich.
- 4-Morpholinecarbonitrile. (n.d.). PubChem - NIH.
- The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27).
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- Lead Compounds. (n.d.).
- Morpholine - SAFETY DATA SHEET. (2025, April 16).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- 4-(methylsulfanyl-phenylmethyl)morpholine. (2025, May 20). Chemical Synthesis Database.
- Organic solvents disposal strategies?. (2013, May 25). ResearchGate.
- 4-Methyl-morpholine-3-carbonitrile — Chemical Substance Information. (n.d.). NextSDS.
- Chemical Properties of Morpholine (CAS 110-91-8). (n.d.). Cheméo.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
Sources
- 1. Morpholine (HSG 92, 1995) [inchem.org]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. trc-corp.com [trc-corp.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. northmetal.net [northmetal.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
